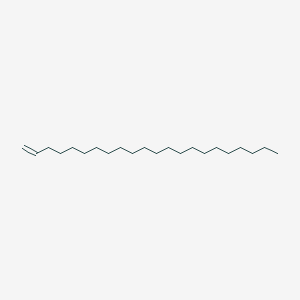

1-Docosene

Descripción

Propiedades

IUPAC Name |

docos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-22H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPURMHFLEKVAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029219 | |

| Record name | 1-Docosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Docosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1599-67-3, 29730-67-4, 131459-42-2 | |

| Record name | 1-Docosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Docosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029730674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C24-54-branched and linear alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131459422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Docosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docos-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DOCOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAM97MY7YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-docosene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Docosene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosene (C₂₂H₄₄) is a long-chain alpha-olefin that serves as a versatile building block in organic synthesis and holds potential in various industrial and research applications. Its well-defined chemical structure, characterized by a terminal double bond, makes it a reactive intermediate for the production of a wide array of derivatives. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions. All quantitative data are presented in structured tables for ease of reference.

Chemical and Physical Properties of this compound

The following tables summarize the key chemical and physical properties of this compound, compiled from various sources. Discrepancies in reported values may arise from different experimental conditions and measurement techniques.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₄₄ | [1][2][3][4] |

| Molecular Weight | 308.59 g/mol | [1][4] |

| IUPAC Name | Docos-1-ene | [1][3] |

| CAS Registry Number | 1599-67-3 | [1][2][3][4] |

| Synonyms | n-Docos-1-ene, α-Docosene | [3] |

| SMILES | CCCCCCCCCCCCCCCCCCCCC=C | [1] |

| InChI Key | SPURMHFLEKVAAS-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Solid at room temperature, waxy appearance. | [1] |

| Color | White to off-white. | [5] |

| Melting Point | 38 - 41 °C | [4][6] |

| Boiling Point | 174-178 °C at 6.4 Torr; ~370 °C at 760 Torr | [2][4] |

| Density | Approximately 0.8 g/cm³ | [2] |

| Solubility in Water | Practically insoluble (1.4 x 10⁻⁵ g/L estimated). | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 10.08 (estimated) | [1][2] |

| Vapor Pressure | 3.44 x 10⁻⁷ mmHg at 25°C (estimated) | [5] |

| Refractive Index | 1.4568 (estimated) | [5] |

| Flash Point | 38 °C | [5] |

Key Chemical Reactions of this compound

The presence of a terminal double bond in this compound makes it susceptible to a variety of addition reactions. The following diagram illustrates the primary transformations that this compound can undergo.

Caption: Key chemical reactions of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and the execution of characteristic chemical reactions of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a solid organic compound.[5][6][7][8][9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm of solid is at the bottom of the tube.

-

Melting Point Determination:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Data Recording: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range should be narrow (0.5-2°C).

Determination of Boiling Point (Thiele Tube Method - for reduced pressure)

Given the high boiling point of this compound at atmospheric pressure, a vacuum distillation or a boiling point determination under reduced pressure is more practical. The Thiele tube method can be adapted for this purpose.[10][11]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 400°C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of this compound into the small test tube.

-

Place a capillary tube, with the sealed end up, into the test tube containing the this compound.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level and the open end of the test tube is above the oil.

-

Connect the Thiele tube to a vacuum source and a manometer.

-

Boiling Point Determination:

-

Evacuate the system to the desired pressure and record this pressure.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

-

Data Recording: Record the temperature and the corresponding pressure.

Determination of Solubility in Water (Shake-Flask Method)

This method is a standard procedure for determining the water solubility of hydrophobic substances.[2][3][4][12]

Apparatus and Materials:

-

Screw-cap flasks or vials

-

This compound

-

Distilled or deionized water

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of water. The excess solid ensures that saturation is reached.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved this compound to settle.

-

To ensure complete separation of the aqueous phase from any undissolved solid, centrifuge the sample at a high speed.

-

-

Analysis of the Aqueous Phase:

-

Carefully withdraw a known volume of the clear aqueous supernatant.

-

Extract the dissolved this compound from the aqueous sample using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Analyze the concentration of this compound in the organic extract using a calibrated GC-MS or another appropriate analytical technique.

-

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the volume of the aqueous sample analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general workflow for the identification and quantification of this compound.[13][14][15][16][17]

Apparatus and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS or similar non-polar capillary column

-

Helium carrier gas

-

This compound standard

-

Suitable solvent (e.g., hexane or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. If quantifying, prepare a series of standard solutions of known concentrations.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-100°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Hold at the final temperature for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

For quantitative analysis, generate a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of this compound in the sample.

-

The following diagram outlines the general workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis.

Conclusion

This compound is a long-chain alpha-olefin with well-characterized, though sometimes variable, physical and chemical properties. Its reactivity, centered on the terminal double bond, allows for its conversion into a variety of valuable saturated and functionalized long-chain hydrocarbons. The experimental protocols provided in this guide offer standardized methods for the determination of its key properties and for carrying out its fundamental chemical transformations, providing a solid foundation for researchers and professionals working with this compound.

References

- 1. cpchem.com [cpchem.com]

- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. oecd.org [oecd.org]

- 13. jddtonline.info [jddtonline.info]

- 14. jddtonline.info [jddtonline.info]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Docosene: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosene is a long-chain alpha-olefin with the molecular formula C22H44.[1][2][3] As a terminal alkene, its structure is characterized by a 22-carbon chain with a double bond at the first carbon position.[1] This feature makes it a valuable precursor in various chemical syntheses.[1] this compound is found in nature in various plant species and has garnered interest for its potential biological activities, including antimicrobial properties and its possible role in cancer metabolism.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound.

Molecular Structure and Identification

This compound is an unsaturated aliphatic hydrocarbon.[1] Its structure consists of a twenty-two carbon chain with a double bond at the C-1 position.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | docos-1-ene | [3] |

| CAS Number | 1599-67-3 | [1][2][3] |

| Molecular Formula | C22H44 | [1][2][3] |

| SMILES | CCCCCCCCCCCCCCCCCCCCC=C | [1] |

| InChI Key | SPURMHFLEKVAAS-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Weight | 308.58 - 308.6 | g/mol | [1][2][3] |

| Appearance | White to Off-White Solid / Liquid | - | |

| Melting Point | 38 - 72 | °C | [2] |

| Boiling Point | 174 - 180 @ 6.4 - 0.22 mmHg | °C | [2] |

| Density | ~0.7830 | g/cm³ | |

| Vapor Pressure | 3.44E-07 | mmHg at 25°C | |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate (B1210297) (slightly) | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the analysis of this compound are provided below. These protocols are based on standard methods for long-chain hydrocarbons.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which this compound transitions from a solid to a liquid.

-

Apparatus : Mel-Temp apparatus, capillary tubes, thermometer.

-

Procedure :

-

A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp).

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C/min) for an accurate measurement.[6]

-

The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.

-

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.[7]

-

Apparatus : Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating source.[7]

-

Procedure :

-

A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.[7]

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.[7]

-

The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil.[7]

-

The sample is heated until a continuous stream of bubbles emerges from the capillary tube.[7]

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

-

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of liquid this compound.[8][9]

-

Apparatus : Pycnometer (a glass flask with a precise volume), analytical balance, thermostat.[8][9]

-

Procedure :

-

The empty pycnometer is weighed on an analytical balance.[8]

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.[8]

-

The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.[9]

-

The pycnometer is weighed again.[8]

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound in complex mixtures.[10][11][12]

-

Sample Preparation :

-

Instrumentation and Conditions :

-

Injector Temperature : 280-300 °C.[1]

-

Column : A high-polarity capillary column is often used.[1]

-

Oven Temperature Program : A temperature gradient is employed, starting at a lower temperature and ramping up to elute this compound. A typical ramp rate is 5-10 °C/min.[1][11]

-

Carrier Gas : Helium or Hydrogen.[1]

-

MS Detector : Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the detailed molecular structure of this compound.[13][14][15]

-

Sample Preparation :

-

Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CCl4).[15]

-

The solution is filtered into a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy :

-

Provides information on the different types of protons and their neighboring environments.

-

-

¹³C NMR Spectroscopy :

-

Provides information on the different types of carbon atoms in the molecule.[13]

-

Synthesis and Purification

Synthesis via Ziegler-Natta Catalysis

This compound, as a long-chain alpha-olefin, can be synthesized through the oligomerization of ethylene (B1197577) using a Ziegler-Natta catalyst.[16][17]

-

Catalyst System : Typically a combination of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃).[16]

-

Process :

-

The catalyst components are introduced into a reactor containing a suitable solvent.

-

Ethylene gas is fed into the reactor under controlled temperature and pressure.

-

The catalyst facilitates the polymerization of ethylene into a mixture of alpha-olefins of varying chain lengths.

-

The reaction is terminated, and the catalyst is deactivated.

-

Purification by Fractional Distillation

The mixture of alpha-olefins from the synthesis process is separated based on their boiling points through fractional distillation, often under vacuum to prevent thermal degradation of the long-chain olefins.[18][19]

-

Apparatus : A fractional distillation column suitable for high vacuum and temperature.

-

Procedure :

-

The crude olefin mixture is heated in the distillation flask under reduced pressure.

-

The components vaporize and rise through the fractionating column.

-

Fractions with different boiling points are collected at different points in the column.

-

Potential Applications and Biological Relevance

Role in Cancer Metabolism

This compound has been identified as a metabolite in cancer metabolism, suggesting a potential role in cancer cell biology.[3] Further research is needed to elucidate its specific functions and the signaling pathways involved.

Antimicrobial Activity

Studies have indicated that this compound possesses antibacterial properties.[4][5] The proposed mechanism of action for long-chain hydrocarbons often involves disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.[20]

Visualizations

Caption: General Experimental Workflow for GC-MS Analysis

Caption: Synthesis and Purification Workflow for this compound

Caption: Conceptual Antimicrobial Mechanism of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C22H44 | CID 74138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. jddtonline.info [jddtonline.info]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. pm.szczecin.pl [pm.szczecin.pl]

- 10. uoguelph.ca [uoguelph.ca]

- 11. mdpi.com [mdpi.com]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms | MDPI [mdpi.com]

An In-depth Technical Guide to 1-Docosene (CAS 1599-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosene, a long-chain alpha-olefin with the chemical formula C₂₂H₄₄, is a versatile compound with applications ranging from polymer synthesis to its potential involvement in biological processes.[1] Its 22-carbon backbone with a terminal double bond makes it a valuable precursor in the chemical industry for the production of lubricants, surfactants, and specialty polymers.[2] In the realm of life sciences, this compound has been identified as a metabolite in cancer metabolism, suggesting its potential role in cellular signaling pathways and as a biomarker.[1][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and reaction protocols, analytical methods, and its emerging biological significance.

Physicochemical Properties

This compound is a white, crystalline solid or clear liquid at room temperature, characterized by its high lipophilicity and insolubility in water.[2][4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₄ | [1] |

| Molecular Weight | 308.58 g/mol | [2] |

| CAS Number | 1599-67-3 | [1] |

| Appearance | White crystalline solid or clear liquid | [2] |

| Melting Point | 65-72 °C (literature) | [2] |

| Boiling Point | 364.6 °C at 760 mmHg | [2] |

| Density | 0.797 g/cm³ | [2] |

| Water Solubility | Insoluble | [4] |

| logP (Octanol/Water Partition Coefficient) | ~10.08 | [4] |

| IUPAC Name | docos-1-ene | [1] |

| Synonyms | n-Docos-1-ene, C22:1 n-alkene | [4] |

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[5] For the synthesis of this compound, a C21-alkyltriphenylphosphonium ylide is reacted with formaldehyde (B43269). A general workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of a Long-Chain Alkene via Wittig Reaction (Adapted for this compound) [5]

This protocol is adapted from the synthesis of (Z)-9-tricosene and can be modified for this compound by using an appropriate C21-alkyl halide.[5]

-

Materials:

-

1-Iodohenicosane (C21-alkyl halide)

-

Triphenylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Formaldehyde (or paraformaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-iodohenicosane and triphenylphosphine in anhydrous THF.

-

Heat the mixture to reflux to form the C21-triphenylphosphonium iodide salt.

-

Cool the reaction mixture to 0 °C and slowly add n-butyllithium dropwise. The solution will typically develop a deep color, indicating ylide formation.[5]

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[5]

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Introduce formaldehyde gas (generated by heating paraformaldehyde) into the reaction flask, or add a solution of formaldehyde in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

-

Transfer the mixture to a separatory funnel and extract with hexane.[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel, eluting with hexane. The triphenylphosphine oxide byproduct is more polar and will be retained on the column.[5]

-

-

Dehydration of 1-Docosanol (B1670855)

Experimental Protocol: Dehydration of a Long-Chain Alcohol (General)

-

Materials:

-

1-Docosanol

-

Concentrated sulfuric acid (H₂SO₄) or anhydrous p-toluenesulfonic acid

-

High-boiling point solvent (e.g., xylene or toluene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Set up a distillation apparatus with a Dean-Stark trap.

-

In the reaction flask, dissolve 1-docosanol in the high-boiling point solvent.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum fractional distillation.

-

Dehydrohalogenation of 1-Bromodocosane (B1265600)

Dehydrohalogenation of a primary alkyl halide provides a straightforward method for synthesizing a terminal alkene.

Experimental Protocol: Dehydrohalogenation of a Long-Chain Alkyl Halide (General) [6]

This protocol is adapted from the dehydrohalogenation of 1,2-diiodododecane (B14356176) and can be applied to 1-bromodocosane.[6]

-

Materials:

-

1-Bromodocosane

-

Potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂)

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-bromodocosane in ethanol.

-

Add a strong base such as potassium hydroxide or sodium amide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into an ice-water slush.[6]

-

Extract the aqueous mixture with diethyl ether.[6]

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.[6]

-

Filter and remove the solvent by rotary evaporation.[6]

-

Purify the crude this compound by vacuum distillation.[6]

-

Chemical Reactions of this compound

The terminal double bond in this compound is the site of its reactivity, allowing for a variety of chemical transformations.

Oxidation

This compound can be oxidized to various products depending on the reagents and reaction conditions.

-

Oxidation to Docosanoic Acid: Strong oxidizing agents like potassium permanganate (B83412) can cleave the double bond to form docosanoic acid.[7]

Experimental Protocol: Oxidation of a Terminal Alkene to a Carboxylic Acid [7]

-

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Methylene (B1212753) chloride

-

Sodium bisulfite

-

Phase-transfer catalyst (e.g., Adogen 464)[7]

-

-

Procedure:

-

In a flask, combine this compound, methylene chloride, water, sulfuric acid, and the phase-transfer catalyst.[7]

-

Cool the mixture in an ice bath and add potassium permanganate in small portions with vigorous stirring.[7]

-

After the addition is complete, continue stirring at room temperature.[7]

-

Reduce any excess manganese dioxide with sodium bisulfite.[7]

-

Separate the organic layer and extract the aqueous layer with methylene chloride.[7]

-

Combine the organic extracts, wash with water and brine, and concentrate.[7]

-

The crude docosanoic acid can be purified by recrystallization.[7]

-

-

Epoxidation to 1,2-Epoxydocosane: Peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) can be used to form the corresponding epoxide.

Polymerization

This compound can undergo polymerization, particularly using Ziegler-Natta catalysts, to form poly(this compound).[8]

Experimental Protocol: Ziegler-Natta Polymerization of an Alpha-Olefin (General) [8][9]

-

Materials:

-

This compound (purified and dried)

-

Ziegler-Natta catalyst components (e.g., TiCl₄ and triethylaluminum (B1256330) (Al(C₂H₅)₃))

-

Anhydrous, deoxygenated solvent (e.g., hexane or heptane)

-

Inert gas (e.g., argon or nitrogen)

-

-

Procedure:

-

All manipulations should be carried out under a strict inert atmosphere using Schlenk line techniques or in a glovebox.

-

In a reaction vessel, add the anhydrous solvent and the Ziegler-Natta catalyst components to form the active catalyst.

-

Introduce the purified this compound monomer to the catalyst slurry.

-

Maintain the reaction at a controlled temperature and pressure.

-

The polymerization is typically terminated by the addition of an alcohol (e.g., isopropanol) to quench the catalyst.

-

The polymer is then precipitated, washed, and dried.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis of Long-Chain Hydrocarbons [4][10][11]

-

Sample Preparation:

-

Dissolve the sample containing this compound in a volatile organic solvent such as hexane or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[12]

-

Ensure the sample is free of particulate matter by filtration or centrifugation.[12]

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is suitable. Typical dimensions are 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[4]

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 40-80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 6-10 °C/min) to a final temperature of around 320 °C and hold.[4][13][14]

-

MS Conditions:

-

-

Data Analysis:

-

The mass spectrum of this compound will show characteristic fragmentation patterns of long-chain alkenes.

-

Identification is confirmed by matching the obtained mass spectrum with a library database (e.g., NIST).

-

Biological Significance and Potential Applications in Drug Development

While research is ongoing, this compound and its metabolites are gaining attention for their potential roles in cellular processes, particularly in the context of cancer.

Metabolic Fate of this compound

As a very-long-chain fatty acid (VLCFA), this compound is likely metabolized through pathways similar to other endogenous VLCFAs. The terminal double bond can be oxidized to form 1,2-docosanediol, or the entire molecule can undergo oxidation to docosanoic acid. Docosanoic acid can then enter the omega-oxidation pathway in liver microsomes, undergoing hydroxylation and further oxidation to a dicarboxylic acid.[15]

Role in Cellular Signaling

Very-long-chain fatty acids and their derivatives are increasingly recognized as signaling molecules.[4][10][16] While direct evidence for this compound's role in signaling is limited, its potential metabolites, such as docosanoic acid, may influence key signaling pathways implicated in cancer.

-

Docosanoic Acid and Cancer Cell Signaling: Studies on the related docosahexaenoic acid (DHA) have shown that it can induce apoptosis in cancer cells by modulating pathways such as PI3K/Akt and p38 MAPK.[17] DHA has also been shown to inhibit cancer cell invasion and migration by reversing the epithelial-mesenchymal transition (EMT) through the TGF-β1/Smad signaling pathway.[18] Furthermore, in combination with other compounds, docosanoic acid has been implicated in the modulation of the NF-κB pathway in tumor cells.[19]

Applications in Drug Delivery

The long, lipophilic chain of this compound and its derivatives makes them interesting candidates for use in drug delivery systems (DDS).[14] They can be incorporated into lipid-based nanoparticles or used to modify the surface of drug carriers to enhance their interaction with cell membranes and improve drug loading and bioavailability.

Safety and Handling

This compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways. It can also cause skin and eye irritation.[1]

-

GHS Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P331: Do NOT induce vomiting.

-

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a long-chain alpha-olefin with a growing profile of applications in both industrial and research settings. Its well-defined chemical reactivity allows for its use as a precursor to a variety of valuable chemicals and polymers. Furthermore, its identity as a biological metabolite opens up new avenues for research into its role in cellular signaling and its potential as a biomarker or therapeutic target, particularly in the context of cancer. This guide provides a foundational resource for researchers and professionals seeking to explore the chemistry and biological relevance of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. vlab.amrita.edu [vlab.amrita.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US4748221A - Polymerization of olefins using a ziegler-natta catalyst and two organometallic compounds - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Docosahexaenoic acid induces apoptosis in colorectal carcinoma cells by modulating the PI3 kinase and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Docosahexaenoic acid inhibits the invasion and migration of colorectal cancer by reversing EMT through the TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

The Occurrence of 1-Docosene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosene, a long-chain alpha-olefin with the chemical formula C₂₂H₄₄, is a naturally occurring hydrocarbon found in a variety of plant species. As a component of plant cuticular waxes and essential oils, it plays a role in protecting the plant from environmental stressors and mediating interactions with other organisms. The presence of this and other long-chain alkenes in plant extracts has garnered interest for their potential applications in pharmaceuticals, biofuels, and as specialty chemicals. This technical guide provides an in-depth overview of the known botanical sources of this compound, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway in plants.

Natural Sources of this compound in Plants

This compound has been identified in various plant tissues, including leaves, stems, and flowers, across a range of plant families. The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, the extraction method employed, and the geographical origin of the plant. The following tables summarize the currently available quantitative data on the presence of this compound in different plant species.

Table 1: Quantitative Analysis of this compound in Plant Extracts

| Plant Species | Family | Plant Part | Extraction Method | This compound Concentration (%) | Reference(s) |

| Urena lobata (Caesar weed) | Malvaceae | Leaves | Ethanolic Extract | 9.57 | [1][2] |

| Urena lobata (Caesar weed) | Malvaceae | Leaves | Methanolic Extract | 6.06 | [1][2] |

| Dichrostachys cinerea | Fabaceae | Not specified | Dichloromethane Extract | 5.98 | |

| Calotropis procera | Apocynaceae | Not specified | Not specified | 2.68 |

Table 2: Plants Identified as Containing this compound (Quantitative Data Not Specified)

| Plant Species | Family | Plant Part/Extract Type | Reference(s) |

| Chamerion angustifolium (Fireweed) | Onagraceae | Essential Oil | |

| Phyllostachys pubescens (Bamboo) | Poaceae | Benzene-alcohol extract of fresh leaves | |

| Oedogonium sp. (Green Alga) | Oedogoniaceae | Hexane extract | |

| Glycyrrhiza inflata | Fabaceae | Essential Oil | |

| Cornus officinalis | Cornaceae | Essential Oil | |

| Clausena anisum-alens | Rutaceae | Essential Oil | |

| Vanilla madagascariensis | Orchidaceae | Not specified | |

| Daphne odora | Thymelaeaceae | Not specified | |

| Moringa oleifera | Moringaceae | Leaf oil |

Experimental Protocols

The identification and quantification of this compound in plant materials predominantly rely on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The choice of extraction method is critical and is dependent on the nature of the plant matrix and the volatility of the target compound.

Extraction of this compound from Plant Material

a) Soxhlet Extraction (for non-volatile and semi-volatile compounds in solid samples)

This method is suitable for extracting this compound from dried and powdered plant materials, such as leaves and stems.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, extraction thimbles (cellulose or glass fiber).

-

Solvent Selection: A non-polar solvent such as n-hexane is ideal for extracting long-chain hydrocarbons like this compound.

-

Procedure:

-

A known weight (e.g., 10-20 g) of the dried, powdered plant material is placed in an extraction thimble.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., 250 mL of n-hexane) is placed in the round-bottom flask.

-

The apparatus is assembled and heated. The solvent vaporizes, travels up to the condenser, liquefies, and drips back into the thimble containing the plant material.

-

The solvent fills the thimble and, once the side arm is full, siphons back into the round-bottom flask, carrying the extracted compounds with it.

-

This process is allowed to run for several hours (e.g., 6-8 hours) to ensure complete extraction.

-

After extraction, the solvent is evaporated using a rotary evaporator to yield the crude extract containing this compound.

-

b) Headspace Solid-Phase Microextraction (HS-SPME) (for volatile compounds)

This technique is suitable for the analysis of volatile components of essential oils from fresh or dried plant material without the need for solvent extraction.

-

Apparatus: SPME fiber assembly (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating), vials with septa, heating block or water bath.

-

Procedure:

-

A small amount of the plant material (fresh or dried) is placed in a headspace vial.

-

The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a set period to allow volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

-

The fiber is then retracted and directly inserted into the injection port of the GC-MS for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of this compound in plant extracts.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute compounds with different boiling points. For example:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 5°C/min.

-

Final hold: 280°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and by matching the mass spectrum with libraries such as NIST and Wiley.

-

Quantification: For quantitative analysis, a calibration curve is prepared using a series of standard solutions of this compound of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve. An internal standard (e.g., a long-chain alkane not present in the sample) can be used to improve accuracy and precision.

Biosynthesis of this compound in Plants

The biosynthesis of long-chain alkenes, including this compound, is intrinsically linked to the fatty acid synthesis and elongation pathways in plants. The primary mechanism involves the decarboxylation of a very-long-chain fatty acid (VLCFA) precursor.

The proposed biosynthetic pathway for this compound involves the following key steps:

-

De Novo Fatty Acid Synthesis: The process begins in the plastids with the synthesis of C16 and C18 fatty acids.

-

Fatty Acid Elongation: These fatty acids are then transported to the endoplasmic reticulum where they undergo elongation by a series of enzymes known as fatty acid elongases (FAEs) to produce very-long-chain fatty acids (VLCFAs). For the synthesis of this compound, a C22 fatty acid, docosanoic acid (behenic acid), is the key precursor.

-

Decarboxylation to Alkene: The final step is the conversion of the C22 fatty acid to the C22 alkene, this compound. This is a decarboxylation reaction, where the carboxyl group of the fatty acid is removed. Two main enzymatic pathways are implicated in this final step in plants:

-

CER1/CER3 Pathway: In Arabidopsis thaliana, the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) are known to be essential for the biosynthesis of very-long-chain alkanes. It is proposed that CER3 first reduces the acyl-CoA to an aldehyde, which is then decarbonylated by CER1 to form the alkane. A similar mechanism is thought to be involved in alkene synthesis.

-

Cytochrome P450 (OleT) Pathway: A family of cytochrome P450 enzymes, designated as OleT, has been identified in bacteria and is capable of directly decarboxylating fatty acids to produce terminal alkenes. Homologous enzymes may exist in plants that perform a similar function.

-

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of this compound.

Caption: Biosynthetic pathway of this compound in plants.

Conclusion

This compound is a widespread, yet often unquantified, constituent of the plant kingdom. This guide provides a foundational understanding of its known botanical sources, robust methodologies for its extraction and analysis, and the current understanding of its biosynthesis. For researchers in drug development and other scientific fields, the presence of this compound and other long-chain alkenes in plant extracts may warrant further investigation for their potential biological activities and applications. The detailed protocols provided herein offer a starting point for the systematic screening and quantification of this compound in a wider range of plant species, which will undoubtedly expand our knowledge of its distribution and potential utility. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms controlling this compound biosynthesis in different plant lineages.

References

Extraction of 1-Docosene from Botanical Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Docosene, a long-chain alpha-olefin, is a naturally occurring compound found in a variety of plant species. Its potential applications in the pharmaceutical and chemical industries have driven interest in its extraction from botanical sources. This technical guide provides an in-depth overview of the botanical occurrences of this compound, detailed methodologies for its extraction and quantification, and an elucidation of its biosynthetic pathway in plants. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this valuable phytochemical.

Botanical Sources of this compound

This compound has been identified in a diverse range of plant species, often as a component of their essential oils, cuticular waxes, or other lipophilic extracts. A summary of notable botanical sources is presented in Table 1. The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed (e.g., leaves, stems, flowers), and the extraction method employed.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part | Reported Concentration (% of Extract) | Citation(s) |

| Urena lobata | Malvaceae | Leaves | 9.57 (Ethanol extract), 6.06 (Methanol extract) | [1][2] |

| Fireweed (Chamerion angustifolium) | Onagraceae | Aerial parts | Present in essential oil | [3] |

| Bamboo (Phyllostachys pubescens) | Poaceae | Leaves | Identified in benzene-alcohol extractives | [3] |

| Green Alga (Oedogonium sp.) | Oedogoniaceae | Whole organism | Found in hexane (B92381) extract | [3] |

| Glycyrrhiza inflata | Fabaceae | Leaves | Detected in essential oil | [3] |

| Cornus officinalis | Cornaceae | Leaves | Detected in essential oil | [3] |

| Clausena anisum-olens | Rutaceae | Leaves | Detected in essential oil | [3] |

| Vanilla madagascariensis | Orchidaceae | Not specified | Reported presence | [4] |

| Daphne odora | Thymelaeaceae | Not specified | Reported presence | [4] |

| Moringa oleifera | Moringaceae | Leaves | Component of leaf oil | [4] |

| Phloianthera hilariana | Clusiaceae | Not specified | Reported presence | [5] |

| Anethum graveolens (Dill) | Apiaceae | Herb oil | 0.20 | |

| Monochaetia kansensis | Amphisphaeriaceae | Not specified | Reported presence | |

| Ocimum basilicum (Basil) | Lamiaceae | Herb oil, Leaf CO2 extract | Trace amounts | |

| Origanum vulgare (Oregano) | Lamiaceae | Not specified | Reported presence |

Experimental Protocols for Extraction and Quantification

The extraction of the non-polar compound this compound from plant matrices typically involves the use of organic solvents or other lipophilic extraction techniques. Subsequent quantification is most commonly achieved through gas chromatography-mass spectrometry (GC-MS).

Extraction Methodologies

Several methods can be employed for the extraction of this compound from botanical sources. The choice of method will depend on factors such as the nature of the plant material, the desired purity of the extract, and the available equipment.

Soxhlet extraction is a classical and exhaustive method for extracting lipids and other non-polar compounds from solid materials.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves of Urena lobata) for two weeks and then grind it into a fine powder using an electric blender.[2]

-

Thimble Packing: Accurately weigh approximately 10-20 g of the powdered plant material and place it into a cellulose (B213188) extraction thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 250-300 mL of a suitable solvent (e.g., ethanol (B145695), methanol, or n-hexane) and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. Allow this process to cycle for 16-24 hours at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude extract containing this compound.

-

Storage: Store the dried extract in an airtight container at 4°C for further analysis.

SFE is a "green" extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Generalized Protocol:

-

Sample Preparation: Prepare the plant material as described for Soxhlet extraction (dried and powdered).

-

SFE System Parameters:

-

Pressure: 100 - 400 bar

-

Temperature: 40 - 60 °C

-

CO₂ Flow Rate: 2 - 10 g/min

-

Extraction Time: 30 - 120 minutes (dynamic)

-

-

Extraction: Load the powdered plant material into the extraction vessel of the SFE system. Pump supercritical CO₂ through the vessel at the desired pressure, temperature, and flow rate.

-

Fractionation: The extracted compounds are separated from the CO₂ by reducing the pressure and/or temperature in a separator vessel, causing the CO₂ to return to a gaseous state and leaving the extract behind.

-

Optimization: To enhance the extraction of less non-polar compounds, a co-solvent such as ethanol can be added to the supercritical CO₂. The optimal parameters for maximizing the yield of this compound should be determined experimentally using a response surface methodology.

Steam distillation is suitable for the extraction of volatile compounds, such as those found in essential oils.

Generalized Protocol:

-

Sample Preparation: Place fresh or dried plant material into the distillation flask.

-

Apparatus Setup: Connect the distillation flask to a steam generator and a condenser.

-

Distillation: Pass steam through the plant material. The hot steam will cause the volatile compounds, including this compound, to vaporize.

-

Condensation: The vapor mixture of water and essential oils is then passed through a condenser, where it cools and liquefies.

-

Separation: Collect the condensate in a separatory funnel. The essential oil, being less dense and immiscible with water, will form a layer on top of the hydrosol (aqueous layer) and can be separated.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture.

Protocol:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable volatile solvent (e.g., n-hexane or chloroform) to a final concentration of approximately 1 mg/mL.

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Column: HP-5MS (30 m x 250 µm x 0.25 µm) or a high-polarity polyethylene (B3416737) glycol phase column (e.g., Agilent J&W DB-WAXetr) for better separation of isomers.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 3-5 °C/min to 230 °C, hold for 2 minutes.

-

Ramp: Increase at 30 °C/min to 290 °C, hold for 2 minutes.

-

-

MS Transfer Line Temperature: 260 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The components of the extract will be separated based on their boiling points and polarity as they pass through the column. The mass spectrometer will then ionize and fragment the eluted compounds, generating a unique mass spectrum for each component.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard. Quantify the amount of this compound in the extract by creating a calibration curve using known concentrations of the standard.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is intrinsically linked to the synthesis of very-long-chain fatty acids (VLCFAs). The pathway involves two main stages: the elongation of fatty acid chains to produce docosanoic acid (C22:0), followed by a decarboxylation or decarbonylation step to form the terminal alkene.

Fatty Acid Elongation (FAE)

The synthesis of VLCFAs occurs in the endoplasmic reticulum and is carried out by the fatty acid elongase (FAE) complex, which consists of four key enzymes that act sequentially to add two-carbon units to a growing acyl-CoA chain.

The FAE Cycle:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a C20 acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA (C22).

-

First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, yielding a β-hydroxyacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, forming a trans-2,3-enoyl-CoA.

-

Second Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to produce a saturated acyl-CoA, which is now two carbons longer (docosanoyl-CoA or C22:0-CoA).

This cycle is repeated to produce fatty acids of various chain lengths.

Formation of this compound

The final step in the biosynthesis of this compound from docosanoic acid is believed to occur via a decarboxylation or decarbonylation mechanism. While the precise enzymatic machinery for 1-alkene formation in all plants is still under investigation, it is proposed to be analogous to the well-characterized alkane biosynthesis pathway. In this pathway, enzymes such as CER1 and CER3 are involved in the decarbonylation of fatty aldehydes to produce alkanes. A similar mechanism, likely involving a decarboxylase, is thought to convert docosanoic acid (or its derivative) into this compound with the loss of a carbon atom as CO₂.

Visualizations

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: Proposed biosynthetic pathway of this compound from a C20 acyl-CoA precursor.

References

Phytochemical Analysis for the Identification of 1-Docosene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the identification and analysis of 1-Docosene, a long-chain aliphatic alkene found in various plant species. This document outlines detailed experimental protocols for extraction, separation, and characterization, and summarizes quantitative data from existing literature. Furthermore, it presents a putative signaling pathway associated with the potential anti-inflammatory activity of this compound.

Introduction to this compound

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₂₂H₄₄.[1] It is a long-chain alkene that has been identified as a component of various plant extracts and is reported to possess biological activities, including antibacterial and anti-inflammatory properties.[2][3] Its presence in medicinal plants suggests potential therapeutic applications, making its accurate identification and quantification crucial for drug discovery and development.

Extraction of this compound from Plant Material

The initial step in the analysis of this compound from plant sources is its efficient extraction from the plant matrix. The choice of extraction method and solvent is critical and depends on the nature of the plant material and the physicochemical properties of the target compound. As a non-polar compound, this compound is best extracted using non-polar or semi-polar solvents.

Recommended Extraction Protocols

Two common and effective methods for extracting long-chain hydrocarbons like this compound are Soxhlet extraction and Ultrasonic-Assisted Extraction (UAE).

2.1.1. Soxhlet Extraction

This is a classic and exhaustive extraction method that utilizes a continuous reflux of a solvent to extract the desired compound.

Experimental Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature for two weeks and then grind it into a fine powder using an electric blender.[3]

-

Thimble Packing: Accurately weigh about 10-20 g of the powdered plant material and place it into a cellulose (B213188) thimble.[4]

-

Apparatus Setup: Place the thimble inside a Soxhlet extractor. The extractor is then fitted to a round-bottom flask containing the extraction solvent (e.g., n-hexane, petroleum ether, or ethanol) and a condenser is placed on top.[5] A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).[6]

-

Extraction Process: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. Once the solvent level in the extractor reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.[7] This cycle is repeated for a prolonged period (e.g., 6-24 hours) to ensure complete extraction.[8]

-

Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude extract. The extract can then be stored at 4°C for further analysis.[3]

2.1.2. Ultrasonic-Assisted Extraction (UAE)

UAE is a more modern and rapid extraction technique that uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[9][10]

Experimental Protocol:

-

Sample Preparation: Prepare the dried and powdered plant material as described for Soxhlet extraction.

-

Sonication: Place a known amount of the powdered plant material (e.g., 10 g) into a flask and add the extraction solvent (e.g., n-hexane or ethanol) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

-

Ultrasonic Treatment: Immerse the flask in an ultrasonic bath or use a probe-type sonicator.[11] Apply ultrasound waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).[10] The temperature should be controlled to avoid degradation of thermolabile compounds.

-

Filtration and Concentration: After sonication, filter the mixture to separate the extract from the plant debris. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Phytochemical Screening for Alkenes

Preliminary phytochemical screening can provide an indication of the presence of unsaturated hydrocarbons like alkenes.

Experimental Protocol (Salkowski's Test for Terpenoids/Unsaturated Compounds):

-

Dissolve a small amount of the plant extract in 2 ml of chloroform (B151607) in a test tube.

-

Carefully add 1-2 drops of concentrated sulfuric acid down the side of the tube to form a layer.

-

A reddish-brown coloration at the interface is indicative of the presence of terpenoids and other unsaturated compounds.[12]

Chromatographic and Spectroscopic Identification of this compound

For the definitive identification and quantification of this compound, chromatographic and spectroscopic techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used and effective technique for the analysis of volatile and semi-volatile compounds like this compound.[13]

Experimental Protocol:

-

Sample Preparation: Dissolve the crude plant extract in a suitable volatile solvent (e.g., n-hexane or chloroform) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

GC-MS System: A typical system consists of a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, which is then held for several minutes.[15][16]

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280-290°C.

-

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard of this compound and by matching the mass spectrum with libraries such as NIST and WILEY.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for analyzing hydrocarbons, HPLC can also be employed, particularly for non-volatile or thermally labile compounds that might be present in the extract. A reversed-phase HPLC method would be suitable for separating long-chain alkenes.

Experimental Protocol:

-

Sample Preparation: Dissolve the extract in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol) and filter through a 0.45 µm syringe filter.

-

HPLC System: A standard HPLC system with a UV or a Refractive Index (RI) detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is often used for separating homologous series of non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or RI detection.

-

-

Identification: The retention time of the peak corresponding to this compound is compared with that of a pure standard run under the same conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR can be used to confirm the identity of this compound.

Experimental Protocol:

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[17] For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required.[17] The solution should be filtered into a clean NMR tube.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals for the vinyl protons (CH₂=CH-) in the region of 4.9-5.8 ppm and the aliphatic protons as a complex multiplet in the upfield region (around 0.8-2.0 ppm). The ¹³C NMR spectrum will show distinct signals for the sp² carbons of the double bond (typically in the range of 114-140 ppm) and the sp³ carbons of the long alkyl chain.

Quantitative Data Presentation

The following table summarizes the quantitative data for this compound found in various plant extracts as reported in the literature.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Concentration of this compound (% of total extract) | Reference |

| Urena lobata | Leaves | Ethanol | GC-MS | 9.57% | [3] |

| Urena lobata | Leaves | Methanol | GC-MS | 6.06% | [3] |

| Urena lobata | Leaves | Methanol | GC-MS | 0.17% (least abundant) | [3] |

Putative Signaling Pathway for Anti-inflammatory Action

This compound has been reported to possess anti-inflammatory properties. While the precise mechanism of action has not been fully elucidated for this compound itself, many anti-inflammatory natural products are known to target key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19] A plausible, though hypothetical, mechanism for the anti-inflammatory action of this compound could involve the inhibition of these pathways.